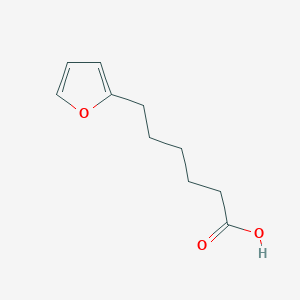
Benzo(a)pyren-7-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyren-7-ylmethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxymethyl group attached to the seventh carbon of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed during the incomplete combustion of organic matter and is found in substances such as coal tar, tobacco smoke, and grilled foods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyren-7-ylmethanol typically involves the hydroxylation of benzo(a)pyrene. One common method is the catalytic reduction of benzo(a)pyrene using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction introduces a hydroxyl group at the seventh position, forming benzo(a)pyren-7-ol, which can then be further reduced to this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo(a)pyren-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benzo(a)pyren-7-aldehyde or benzo(a)pyren-7-carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group, forming benzo(a)pyrene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Benzo(a)pyren-7-aldehyde, benzo(a)pyren-7-carboxylic acid.
Reduction: Benzo(a)pyrene.
Substitution: Various halogenated or alkylated derivatives of benzo(a)pyrene.
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyren-7-ylmethanol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of sensors and analytical methods for detecting PAHs in environmental samples
Wirkmechanismus
The mechanism of action of benzo(a)pyren-7-ylmethanol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutations and potentially leading to cancer. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound by regulating the expression of genes involved in xenobiotic metabolism .
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.
Benzo(e)pyrene: Another isomer of benzopyrene with similar properties but less common.
Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting similar toxicological profiles.
Uniqueness: Benzo(a)pyren-7-ylmethanol is unique due to the presence of the hydroxymethyl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo(a)pyrene. This modification can influence its metabolic pathways and the formation of DNA adducts, making it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Eigenschaften
CAS-Nummer |
78636-32-5 |
|---|---|
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
benzo[a]pyren-7-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-5-2-6-17-18-10-9-14-4-1-3-13-7-8-15(11-19(16)17)21(18)20(13)14/h1-11,22H,12H2 |
InChI-Schlüssel |
AZFVSUVVTFUOGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C=CC=C45)CO)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
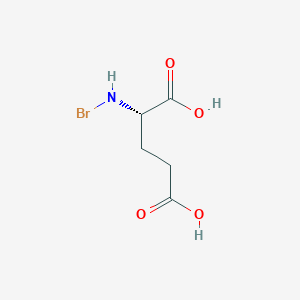
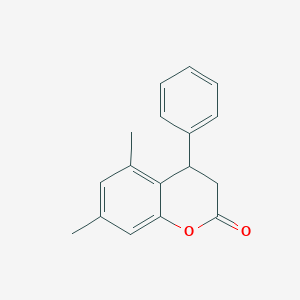
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
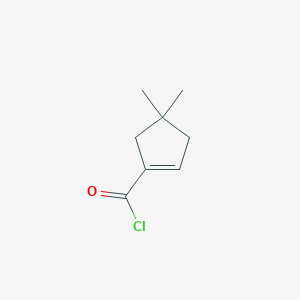
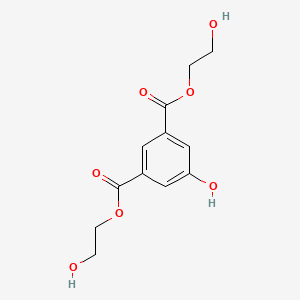
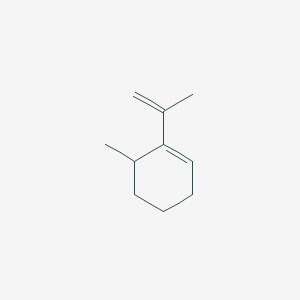
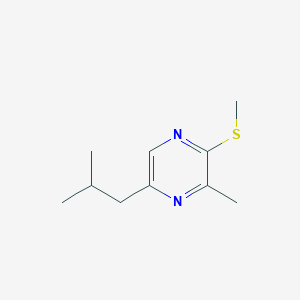
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)

